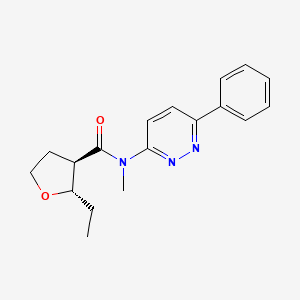
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a novel oxolane derivative that has been synthesized through a specific method, which will be discussed in The compound's mechanism of action and its biochemical and physiological effects have also been studied in detail. This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in cell growth and inflammation. Additionally, it may also act by modulating specific signaling pathways involved in these processes.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of (this compound)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to have anti-inflammatory effects in animal models of inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is its potential as a therapeutic agent for cancer and inflammation. Additionally, its chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
Several future directions can be explored in the research of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide. One of the most significant directions is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis method. Furthermore, the compound's potential applications in other fields, such as materials science and catalysis, can also be explored.
Synthesemethoden
The synthesis of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide involves a multi-step process that includes the reaction of 3-phenylpyridazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then subjected to a cyclization reaction to form the oxolane derivative. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-16-14(11-12-23-16)18(22)21(2)17-10-9-15(19-20-17)13-7-5-4-6-8-13/h4-10,14,16H,3,11-12H2,1-2H3/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBBMHWJVRWRH-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)N(C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)N(C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,3R)-3-[(2,4,5-trimethylthiophen-3-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353226.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-fluoro-1-benzofuran-2-sulfonamide](/img/structure/B7353228.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-benzothiophene-2-sulfonamide](/img/structure/B7353235.png)
![4-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N,N,3-trimethylfuran-2-carboxamide](/img/structure/B7353240.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide](/img/structure/B7353252.png)
![3-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N-cyclopropylbenzamide](/img/structure/B7353254.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide](/img/structure/B7353260.png)
![4-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7353278.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methylthiophene-2-sulfonamide](/img/structure/B7353283.png)
![3-[[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B7353289.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(1R,2R)-2-[(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7353311.png)
![(1S,6R)-2-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353325.png)
![(1S,6R)-2-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353333.png)